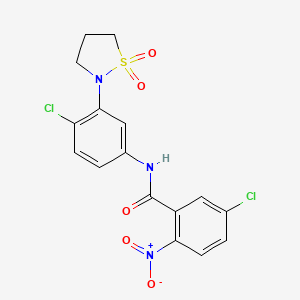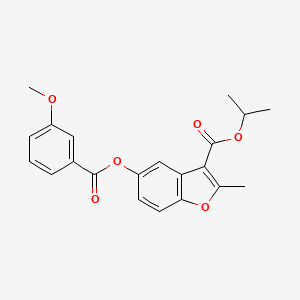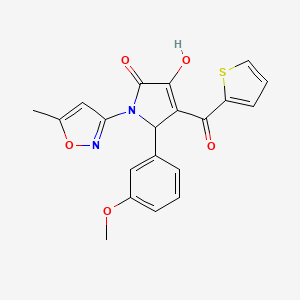![molecular formula C26H35BrO17 B2497839 [(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate CAS No. 23202-66-6; 4753-07-5](/img/structure/B2497839.png)
[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple acetoxy groups and a brominated oxane ring, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate typically involves multiple steps, including the protection of hydroxyl groups, bromination, and acetylation. The process begins with the selective protection of hydroxyl groups using acetyl groups to prevent unwanted reactions. Bromination is then carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom into the oxane ring. Finally, the acetylation of remaining hydroxyl groups is performed using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the acetoxy groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydroxyl derivatives
Substitution: Azido derivatives
Scientific Research Applications
[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a biochemical probe to study cellular processes involving acetylation and bromination.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid, which can modulate cellular processes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- [(3R,4S,5S,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one]
- [(2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol]
- [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate]
Uniqueness
[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate is unique due to its combination of multiple acetoxy groups and a brominated oxane ring. This structural complexity imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
23202-66-6; 4753-07-5 |
|---|---|
Molecular Formula |
C26H35BrO17 |
Molecular Weight |
699.453 |
IUPAC Name |
[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H35BrO17/c1-10(28)35-8-17-19(37-12(3)30)21(23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)20(38-13(4)31)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17?,18?,19-,20-,21+,22+,23+,24+,25+,26+/m1/s1 |
InChI Key |
OCVWJMGXJXJBCO-USLAXMMRSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)

![N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide](/img/structure/B2497761.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)
![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)
![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)

![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)
![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2497773.png)
![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)
![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)
